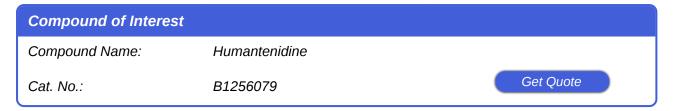


In-Depth Technical Guide to Humantenidine: Physicochemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine, a complex indole alkaloid, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Humantenidine**, alongside an exploration of its biological activities and the experimental protocols used for its study. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of Humantenidine

Humantenidine, also known as 14-Hydroxygelsenicine, is a naturally occurring alkaloid predominantly isolated from plants of the Gelsemium genus, particularly Gelsemium elegans. [1][2] Its complex molecular structure dictates its physicochemical characteristics.

Table 1: General and Physical Properties of Humantenidine



| Property | Value | Source |
|---------------------------|------------------------------|--------|
| Molecular Formula | C19H22N2O4 | [3] |
| Molecular Weight | 342.39 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 513.3 ± 60.0 °C | [3] |
| Density (Predicted) | 1.53 ± 0.1 g/cm ³ | [3] |

Table 2: Chemical and Solubility Properties of

Humantenidine

| Property | Value/Description | Source |
|-------------------------|---|--------|
| pKa (Predicted) | 13.52 ± 0.40 | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Quantitative Solubility | Not available | |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of **Humantenidine**. While complete spectral data sets are not readily available in all public databases, information can be compiled from various sources, including supplementary materials of synthetic chemistry publications. A total synthesis of (-)-14-Hydroxygelsenicine has been reported, with the supporting information containing detailed spectroscopic data.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom within the **Humantenidine** molecule.



 1 H NMR Data:Specific chemical shift assignments (δ), coupling constants (J), and multiplicities for each proton would be presented here if the data were publicly available.

¹³C NMR Data: A study on alkaloids from Gelsemium elegans provides ¹³C NMR data for 14-hydroxygelsamydine, a related compound, in its supplementary information.[1] The full ¹³C NMR data for **Humantenidine** (14-hydroxygelsenicine) is expected to be available in the supporting information of its total synthesis publication.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of **Humantenidine** would reveal the presence of key functional groups. Expected characteristic absorption bands include:

- O-H stretching: A broad band indicating the hydroxyl group.
- N-H stretching: If applicable to the specific tautomeric form.
- C=O stretching: From the oxindole core.
- C=C stretching: From the aromatic ring.
- C-N stretching: From the amine functionalities.
- C-O stretching: From the ether and hydroxyl groups.

Mass Spectrometry (MS)

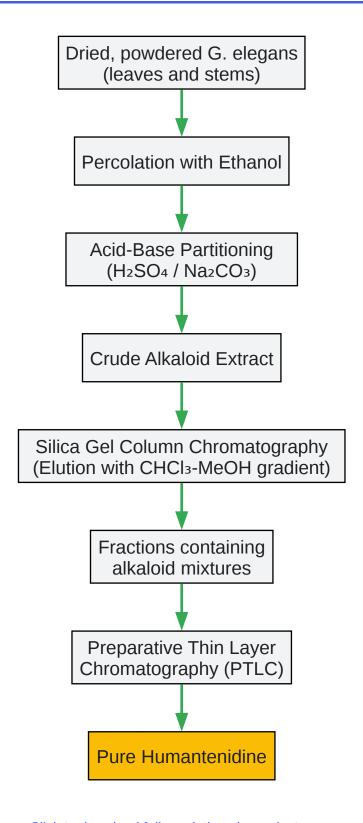
Mass spectrometry provides information on the molecular weight and fragmentation pattern of **Humantenidine**, aiding in its structural confirmation. The high-resolution mass spectrum (HRMS) would confirm the elemental composition of the molecule.

Experimental Protocols Isolation of Humantenidine from Gelsemium elegans

The following is a general protocol for the isolation of alkaloids from Gelsemium elegans, from which **Humantenidine** can be obtained.

Workflow for Alkaloid Extraction and Isolation





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Caption: General workflow for the extraction and isolation of alkaloids from Gelsemium elegans.



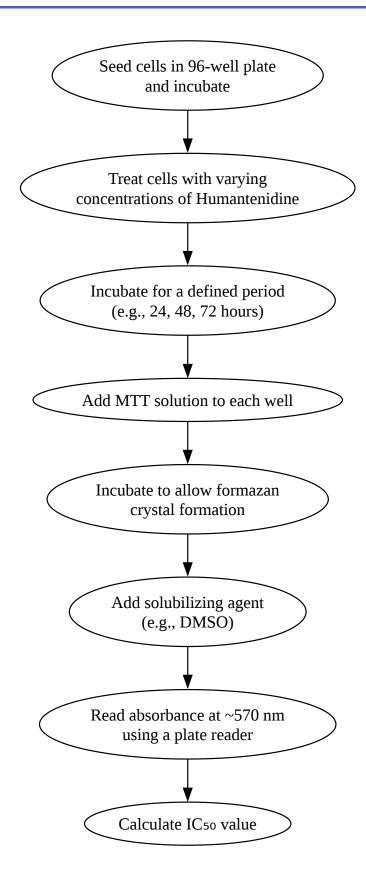
Detailed Steps:

- Extraction: The dried and powdered plant material (leaves and stems) of Gelsemium elegans is percolated with ethanol at room temperature.[2]
- Acid-Base Partitioning: The ethanolic extract is subjected to an acid-base partitioning
 process. The extract is acidified (e.g., with sulfuric acid) and washed with an organic solvent
 (e.g., ethyl acetate) to remove neutral compounds. The aqueous layer is then basified (e.g.,
 with sodium carbonate) and extracted with a chlorinated solvent (e.g., chloroform) to yield
 the crude alkaloid fraction.[2]
- Chromatographic Separation: The crude alkaloid extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of chloroform and methanol.[2]
- Purification: Fractions containing Humantenidine are further purified using techniques such as preparative thin-layer chromatography (PTLC) to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is a common method to determine the cytotoxic potential of a compound.





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Caption: Hypothesized involvement of **Humantenidine** in inducing apoptosis via the extrinsic and/or intrinsic pathways.

Further investigation is required to determine if **Humantenidine** induces apoptosis and to elucidate the specific molecular targets and signaling pathways involved. Key signaling cascades that are often dysregulated in cancer and are targets for natural products include the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways. Future research should focus on whether **Humantenidine** modulates the phosphorylation status of key proteins within these pathways, such as ERK and Akt, to understand its mechanism of action at a molecular level.

Conclusion

Humantenidine is an intriguing indole alkaloid with potential for further investigation as a cytotoxic agent. This guide has summarized the currently available physicochemical data and provided a framework for its experimental study. Key areas for future research include the determination of its precise spectral characteristics, experimental physical properties, and a thorough investigation into its mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates. Such studies will be crucial for unlocking the full therapeutic potential of this natural product.

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